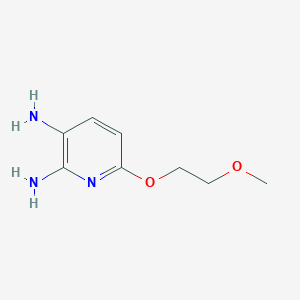

6-(2-Methoxyethoxy)pyridine-2,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

6-(2-methoxyethoxy)pyridine-2,3-diamine |

InChI |

InChI=1S/C8H13N3O2/c1-12-4-5-13-7-3-2-6(9)8(10)11-7/h2-3H,4-5,9H2,1H3,(H2,10,11) |

InChI Key |

ATBCMTDJONPHBP-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=NC(=C(C=C1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 2 Methoxyethoxy Pyridine 2,3 Diamine and Its Precursors

Established Synthetic Pathways to Pyridine-2,3-diamine Derivatives

The formation of the pyridine-2,3-diamine moiety is a critical step, and several classical and modern synthetic strategies are employed to achieve this structural motif. These methods typically begin with appropriately substituted pyridine (B92270) precursors.

A prevalent method for installing amino groups on a pyridine ring is through the reduction of precursor nitro groups. This approach is highly effective for the synthesis of pyridine-2,3-diamines, often starting from either a dinitropyridine or a nitro-aminopyridine.

Catalytic hydrogenation is a common and efficient method. For instance, the reduction of 2,3-dinitropyridine (B76908) can be achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com This reaction is typically carried out in an organic solvent such as methylene (B1212753) chloride, toluene, or benzene (B151609) under controlled temperature and pressure. google.com Similarly, 2-amino-3-nitropyridine (B1266227) derivatives are readily reduced to their corresponding diamines. A process for producing 2,3-diamino-6-methoxypyridine (B1587572), a close analog of the target compound, involves the metallic reduction of 2-amino-6-methoxy-3-nitropyridine. google.comgoogle.com

Chemical reduction using metals in acidic media is another well-established technique. The reduction of 2-amino-3-nitropyridine has been successfully performed using iron powder in the presence of an acid like hydrochloric acid or acetic acid. orgsyn.orgmdpi.org Other reducing systems such as tin or stannous chloride with hydrochloric acid have also been employed for this transformation. orgsyn.orgchemicalbook.com The choice of reducing agent and conditions can be tailored based on the presence of other functional groups on the pyridine ring.

| Substrate | Reducing Agent/Catalyst | Conditions | Product | Yield (%) |

| 2,3-Dinitropyridine | H₂, Pd/C | Toluene, 58°C, 2h | 2,3-Diaminopyridine (B105623) | High |

| 2-Amino-3-nitropyridine | Fe, HCl/Ethanol/H₂O | Steam bath, 1h | 2,3-Diaminopyridine | High |

| 2-Amino-5-bromo-3-nitropyridine (B172296) | Fe, HCl/Ethanol/H₂O | Steam bath, 1h | 2,3-Diamino-5-bromopyridine (B182523) | 78-85 |

| 4-Nitropyridine-N-oxide | Fe, Mineral Acid | Aqueous solution | 4-Aminopyridine | 85-90 |

The direct displacement of a halogen atom on the pyridine ring with an amino group, known as nucleophilic aromatic substitution (SNAr), provides another route to aminopyridines. The synthesis of pyridine-2,3-diamine can be achieved by aminating a suitable halo-aminopyridine. For example, 3-amino-2-chloropyridine (B31603) can be converted to 2,3-diaminopyridine by treatment with concentrated aqueous ammonia, often at elevated temperatures and pressures in the presence of a copper catalyst, such as copper sulfate. orgsyn.orggoogle.com

The reactivity of halopyridines towards amination is dependent on the position of the halogen and the presence of other electron-withdrawing groups on the ring. researchgate.net Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack. While direct amination of unactivated pyridines is challenging, the presence of activating groups facilitates the reaction. youtube.com Catalyst-free amination has been reported for highly activated substrates like 2-fluoropyridine. researchgate.net

| Halogenated Pyridine | Aminating Agent | Catalyst/Conditions | Product |

| 3-Amino-2-chloropyridine | Aqueous NH₃ | Copper salt, 100-150°C | 2,3-Diaminopyridine |

| 2-Fluoropyridine | Adamantane (B196018) amines | N/A (Catalyst-free) | N-(pyridin-2-yl) adamantane amine derivatives |

| 2-Chloropyridine | Various amines | KF/Water | Aminated pyridines (generally low yield) |

Often, the synthesis of specifically substituted pyridine-2,3-diamines requires a multi-step sequence starting from more readily available pyridines. A common strategy involves a sequence of nitration, halogenation, substitution, and reduction.

A well-documented route to 2,3-diamino-5-bromopyridine starts from 2-aminopyridine. arkat-usa.org The sequence involves:

Bromination: Electrophilic bromination of 2-aminopyridine, which preferentially occurs at the 5-position.

Nitration: Nitration of the resulting 2-amino-5-bromopyridine (B118841) to introduce a nitro group at the 3-position.

Reduction: Reduction of the nitro group of 2-amino-5-bromo-3-nitropyridine to yield 2,3-diamino-5-bromopyridine. arkat-usa.org

A highly relevant pathway for the precursor to 6-(2-Methoxyethoxy)pyridine-2,3-diamine is the synthesis of 2,3-diamino-6-methoxypyridine. This process starts with 2-amino-6-chloro-3-nitropyridine (B151482). google.comgoogle.com The synthesis involves the methoxylation of the 6-position (an etherification step) followed by the reduction of the 3-nitro group to an amino group, demonstrating an integrated strategy to build the final molecule. google.com

Stereoselective and Regioselective Synthetic Approaches for 6-(2-Methoxyethoxy) Functionalization

The precise placement of the 2-methoxyethoxy group at the C6 position of the pyridine ring is crucial. This requires synthetic methods that offer high regioselectivity. The electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, influences the feasibility of nucleophilic substitution reactions. researchgate.net

The introduction of the 2-methoxyethoxy side chain is typically accomplished via an etherification reaction, most commonly a nucleophilic aromatic substitution (SNAr). This involves reacting a pyridine ring bearing a suitable leaving group at the 6-position, such as a halogen (e.g., chlorine), with the alkoxide of 2-methoxyethanol (B45455).

A direct analogue is the synthesis of 2-amino-6-methoxy-3-nitropyridine, where 2-amino-6-chloro-3-nitropyridine is treated with sodium methoxide (B1231860) in methanol. google.comgoogle.com To synthesize the target compound, this procedure would be adapted by using sodium 2-methoxyethoxide, generated by reacting 2-methoxyethanol with a strong base like sodium hydride. The reaction is performed in a suitable solvent, and the electron-withdrawing nitro group at the 3-position is critical for activating the 6-position towards nucleophilic attack by the alkoxide.

The regioselectivity of the 6-(2-methoxyethoxy) functionalization is primarily controlled by the choice of the starting material. The synthesis of this compound would logically commence from a precursor where the C6 position is pre-functionalized for substitution, while the C2 and C3 positions are set up to become the diamine.

The most direct approach involves starting with a compound like 2-amino-6-chloro-3-nitropyridine. In this molecule:

The chlorine atom at C6 serves as an excellent leaving group for an SNAr reaction.

The nitro group at C3, being strongly electron-withdrawing, activates the C6 position for nucleophilic attack, thus ensuring high regioselectivity for the etherification reaction.

The amino group at C2 and the nitro group at C3 are the precursors to the final 2,3-diamine functionality.

The synthetic sequence would therefore be:

Alkoxylation: Reaction of 2-amino-6-chloro-3-nitropyridine with sodium 2-methoxyethoxide to regioselectively form 6-(2-methoxyethoxy)-2-amino-3-nitropyridine.

Reduction: Subsequent reduction of the nitro group to an amine, yielding the final product, this compound. This two-step process ensures the correct placement of all substituents.

Synthetic Pathways for this compound and its Precursors

The synthesis of polysubstituted pyridine derivatives, such as this compound, is a focal point in medicinal and materials chemistry. The arrangement of the diamine and alkoxy substituents on the pyridine core presents unique synthetic challenges, necessitating the development of sophisticated and efficient chemical strategies. This article explores advanced synthetic methodologies, including green and catalytic approaches, and discusses the optimization of these processes for large-scale production.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full analysis of 6-(2-Methoxyethoxy)pyridine-2,3-diamine would involve a suite of 1D and 2D NMR experiments.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methoxyethoxy side chain. The two protons on the pyridine ring (at positions 4 and 5) would appear as doublets due to coupling with each other. The protons of the two methylene (B1212753) groups (-OCH₂CH₂O-) in the side chain would likely appear as triplets, while the methoxy (B1213986) group (-OCH₃) would be a sharp singlet. The amine (-NH₂) protons might appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the structure. The signals for the five carbons of the pyridine ring would appear in the aromatic region, while the four carbons of the methoxyethoxy group would be found in the aliphatic region. The chemical shifts would be influenced by the electron-donating effects of the amino and methoxyethoxy groups.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H-4 | 6.5 - 7.5 | Doublet (d) |

| Pyridine H-5 | 6.0 - 7.0 | Doublet (d) |

| -NH₂ (2 protons) | Broad signal, variable | Broad Singlet (br s) |

| -OCH₂- | 3.8 - 4.5 | Triplet (t) |

| -CH₂O- | 3.5 - 3.8 | Triplet (t) |

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 145 - 155 |

| Pyridine C-3 | 125 - 135 |

| Pyridine C-4 | 105 - 115 |

| Pyridine C-5 | 100 - 110 |

| Pyridine C-6 | 155 - 165 |

| -OCH₂- | 68 - 72 |

| -CH₂O- | 65 - 70 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., from the pyridine ring and side chain) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is essential for establishing the connectivity across the molecule. For instance, it would show correlations between the protons of the -OCH₂- group and the C-6 carbon of the pyridine ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can provide insights into the preferred conformation of the flexible methoxyethoxy side chain relative to the pyridine ring.

Dynamic NMR Studies for Exchange Processes

Dynamic NMR involves recording spectra at different temperatures to study time-dependent processes. For this compound, this technique could potentially be used to investigate the rate of rotation around the C-O bonds of the side chain or to study the exchange rate of the amine protons with the solvent. However, there is no specific information in the literature detailing such studies for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₃N₃O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would involve breaking the molecule apart and analyzing the masses of the resulting fragments. This helps to confirm the structure by identifying characteristic losses, such as the cleavage of the ether side chain.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretching | Primary amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2950 - 2850 | C-H stretching | Aliphatic C-H |

| 1620 - 1580 | N-H bending | Primary amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Pyridine ring |

In-depth Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Scientific Literature

Despite a comprehensive search for advanced structural and spectroscopic data on the chemical compound this compound, detailed experimental findings required for a thorough analysis of its Raman spectroscopy, electronic spectroscopy (UV-Vis), and X-ray crystallographic properties are not available in the public scientific domain.

X-ray Crystallography for Definitive Solid-State Structure Determination:A crystal structure for this specific compound has not been deposited in crystallographic databases. This precludes any discussion on its solid-state conformation.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts:This quantitative analysis is entirely dependent on the availability of a solved crystal structure and therefore cannot be performed.

While general principles of these analytical techniques can be described, applying them specifically to this compound requires empirical data that is currently not published or publicly available. Researchers interested in this particular compound would likely need to perform the synthesis and subsequent spectroscopic and crystallographic characterization to generate this data.

Computational and Theoretical Investigations of 6 2 Methoxyethoxy Pyridine 2,3 Diamine

Quantum Chemical Calculations (DFT, Ab Initio, CCSD)

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. Methods such as Density Functional Theory (DFT), Ab Initio, and Coupled Cluster Singles and Doubles (CCSD) are routinely employed to predict molecular structures, energies, and various physicochemical properties.

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov

Ab Initio (from "first principles") methods solve the Schrödinger equation without using experimental data. Methods like Hartree-Fock (HF) are foundational, while more complex methods provide higher accuracy.

Coupled Cluster Singles and Doubles (CCSD) is a high-accuracy Ab Initio method that provides reliable results for molecular geometries and energies, often used as a benchmark for other computational techniques.

These methods are foundational for predicting the properties discussed in the following sections.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule like 6-(2-Methoxyethoxy)pyridine-2,3-diamine, which contains a rotatable methoxyethoxy side chain, multiple stable conformations (conformers) may exist.

Computational analysis would identify these conformers, their relative energies, and the energy barriers for conversion between them. This creates a "conformational landscape" that is crucial for understanding the molecule's behavior and interactions. For instance, studies on other substituted pyridines and related heterocyclic systems have successfully used DFT to determine preferred conformations, which are influenced by factors like steric hindrance and intramolecular interactions. westernsydney.edu.aumdpi.com The methoxyethoxy side chain's flexibility would likely result in several low-energy conformers, dictating how the molecule interacts with its environment.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron Density Distribution: This analysis reveals how electrons are distributed across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species.

| Parameter | Description | Relevance to this compound (Hypothetical) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The electron-donating amino and alkoxy groups would likely lead to a relatively high HOMO energy level, making the molecule a good electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The pyridine (B92270) ring is an electron-deficient system, which would contribute to the LUMO's characteristics. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO). | A smaller energy gap generally corresponds to higher chemical reactivity. The combined effect of the substituents would determine this value. |

This table is illustrative and based on general principles of computational chemistry as applied to similar molecules. Specific values for this compound are not available.

Molecular Dipole Moment: This is a measure of the net polarity of a molecule. A non-zero dipole moment arises from an uneven distribution of charge. The presence of electronegative nitrogen and oxygen atoms, along with the amine groups, would impart a significant dipole moment to this compound.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict reactivity sites for electrophilic and nucleophilic attacks. researchgate.net In studies of related diaminopyridine compounds, MEP maps have been used to identify the electrophilic and nucleophilic nature of different parts of the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the oxygen atoms, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the amino hydrogens.

Tautomerism and Isomerism Studies in Solution and Gas Phase

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For 2,3-diaminopyridine (B105623) derivatives, amino-imino tautomerism is a key consideration. The position of the substituents can influence which tautomeric form is more stable.

Computational methods can calculate the relative energies of different tautomers in both the gas phase and in various solvents. The solvent is known to play a crucial role in tautomeric equilibria, often stabilizing more polar forms. pleiades.online For this compound, the principal tautomeric equilibrium would be between the diamino form and its corresponding imino tautomers.

| Tautomeric Form | Phase | Expected Stability (General Principle) |

| Diamino | Gas Phase | Often the most stable form for simple aminopyridines due to the aromaticity of the pyridine ring. |

| Imino | Gas Phase | Generally less stable than the diamino form. |

| Diamino | Solution (Polar) | Stability is influenced by hydrogen bonding with the solvent. |

| Imino | Solution (Polar) | A polar solvent might stabilize a more polar imino tautomer, shifting the equilibrium. |

This table illustrates general trends observed for related aminopyridine systems. pleiades.online Specific equilibrium ratios for this compound have not been reported.

Tautomerization occurs via proton transfer. This can happen through an intramolecular pathway (within the same molecule) or an intermolecular pathway (mediated by solvent molecules). Computational chemistry can model the transition states involved in these proton transfer processes to determine the energy barriers and elucidate the most likely mechanism.

For related heterocyclic systems, studies have shown that intramolecular proton transfer is a fundamental process that can be readily modeled to understand reaction kinetics. In this compound, proton transfer could occur from one amino group to the ring nitrogen or the adjacent amino nitrogen. Calculating the energy of the transition state for this process would reveal how easily the tautomers can interconvert.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic data of molecules like this compound. By employing quantum mechanical calculations, researchers can simulate various types of spectra, which aids in the validation of experimental findings and provides deeper insights into the molecule's electronic and structural properties.

Simulation of Vibrational Spectra for Band Assignment

Density Functional Theory (DFT) is a commonly used method to predict the vibrational (infrared and Raman) spectra of organic molecules. These calculations can provide valuable information on the vibrational modes of this compound, allowing for the precise assignment of bands observed in experimental spectra.

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory and basis set. Following optimization, frequency calculations are performed, which yield the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |

| 3450 | Medium | N-H asymmetric stretch (NH₂) |

| 3350 | Medium | N-H symmetric stretch (NH₂) |

| 3050 | Weak | C-H aromatic stretch |

| 2950 | Medium | C-H aliphatic asymmetric stretch (CH₂) |

| 2880 | Medium | C-H aliphatic symmetric stretch (CH₃) |

| 1620 | Strong | C=C/C=N ring stretch |

| 1580 | Strong | NH₂ scissoring |

| 1450 | Medium | CH₂ scissoring |

| 1250 | Strong | C-O-C asymmetric stretch |

| 1120 | Strong | C-N stretch |

| 1050 | Medium | C-O stretch |

This table is illustrative and contains hypothetical data based on typical vibrational frequencies for similar functional groups.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR parameters.

These calculations provide theoretical ¹H and ¹³C chemical shifts that can be correlated with experimental data to confirm the structure of this compound. The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Hypothetical Predicted vs. Experimental NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 145.2 | - |

| C3 | 128.9 | - |

| C4 | 105.6 | 6.25 |

| C5 | 138.1 | 7.10 |

| C6 | 155.8 | - |

| OCH₂ | 70.5 | 4.30 |

| CH₂O | 68.9 | 3.75 |

| OCH₃ | 59.1 | 3.40 |

| NH₂ (at C2) | - | 5.50 |

| NH₂ (at C3) | - | 4.80 |

This table is for illustrative purposes and contains hypothetical data.

Mechanistic Elucidation of Chemical Reactions Involving the Compound

Computational methods are invaluable for exploring the reaction mechanisms of organic compounds, providing insights into the energetics and structures of transient species that are often difficult to characterize experimentally.

Characterization of Transition States and Reaction Intermediates

Theoretical calculations can be used to map out the potential energy surface of a chemical reaction involving this compound. This involves locating and characterizing the structures of all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states.

Transition state theory allows for the calculation of the energy barrier for a reaction, which is crucial for understanding its feasibility and rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hypothetical electrophilic aromatic substitution reaction on the pyridine ring, computational methods could identify the transition state leading to the sigma complex intermediate.

Determination of Kinetic and Thermodynamic Parameters for Reaction Pathways

From the computed potential energy surface, it is possible to determine key kinetic and thermodynamic parameters that govern a chemical reaction. Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated from the vibrational frequencies and electronic energies of the optimized structures.

Kinetic parameters, most notably the activation energy (Ea), can be derived from the energy difference between the reactants and the transition state. These computational results can then be used to predict reaction rates and understand the factors that control the regioselectivity and stereoselectivity of reactions involving this compound.

Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound

| Parameter | Calculated Value |

| Enthalpy of Reaction (ΔH) | -15.5 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12.0 kcal/mol |

| Activation Energy (Ea) | +25.0 kcal/mol |

| Enthalpy of Activation (ΔH‡) | +24.5 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | +30.0 kcal/mol |

This table presents hypothetical data for an illustrative reaction and is not based on published experimental or computational results for this specific compound.

Applications As a Versatile Chemical Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The primary and most well-documented application of 6-(2-Methoxyethoxy)pyridine-2,3-diamine is as a starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The adjacent amino groups on the pyridine (B92270) ring are perfectly positioned for cyclization reactions to form fused five-membered rings, leading to the creation of bicyclic and polycyclic scaffolds of significant interest in medicinal chemistry.

The most prominent use of this compound is in the synthesis of the imidazo[4,5-b]pyridine core. This heterocyclic system is structurally analogous to purines and is a key component in many biologically active compounds. The reaction of the diamine with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, leads to the formation of the fused imidazole (B134444) ring.

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives

| Precursor | Reagent | Resulting Scaffold | Application Example |

|---|

While the synthesis of imidazo[4,5-b]pyridines (a class of azabenzimidazoles) from this compound is well-established in the context of specific drug development programs, detailed information regarding its use in the synthesis of other fused polycyclic nitrogen heterocycles, such as pyrazolopyridines, is not widely available in the public scientific literature. The reactivity of the vicinal diamine functionality theoretically allows for reactions with 1,3-dielectrophiles to form pyrazine-fused systems or with hydrazine (B178648) derivatives to potentially form triazepine-fused structures, but specific examples utilizing the 6-(2-methoxyethoxy) substituted pyridine are not extensively documented.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Diamines are often valuable substrates in MCRs for the construction of heterocyclic libraries. However, a comprehensive review of the scientific literature does not reveal specific documented instances of this compound being employed as a reactant in multicomponent reactions for diverse scaffold assembly. Its application appears to be more focused on targeted, stepwise syntheses.

Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyridine ring and the two amino groups in this compound present potential coordination sites for metal ions, suggesting its possible utility as a ligand in coordination chemistry. Such ligands can be used to create novel metal complexes with interesting structural, electronic, and catalytic properties.

Despite the potential of this compound to act as a chelating ligand, there is a notable lack of published research detailing the design and synthesis of its specific metal complexes. The scientific literature does not provide examples of discrete coordination compounds formed between this particular diamine and various metal centers.

The development of metal complexes with specific ligands is often driven by their potential applications in catalysis. These complexes can catalyze a wide range of organic transformations. However, in line with the absence of information on its metal complexes, there are no available reports on the application of this compound-metal complexes in organometallic chemistry or as catalysts for chemical transformations. The research focus for this compound has remained predominantly within its role as a precursor in medicinal chemistry.

Integration into Advanced Materials and Polymer Chemistry

The distinct arrangement of functional groups in this compound makes it a valuable monomer for the synthesis of novel polymers and advanced materials. The presence of the two amino groups allows for its incorporation into polymer backbones, while the methoxyethoxy side chain can influence the material's physical properties, such as solubility and thermal stability.

Development of Functional Polymers and Dendrimeric Scaffolds

While direct reports on the use of this compound in the synthesis of functional polymers are not extensively detailed in the available literature, the broader class of diaminopyridines is recognized for its potential in creating pyridinic nitrogen-rich polymers. These polymers are of interest for applications in electrocatalysis. For instance, poly(2,6-diaminopyridine) has been synthesized and explored for its potential in developing efficient electrocatalysts for the oxygen reduction reaction. rsc.org The synthesis of such polymers often involves oxidative polymerization, where the amino groups facilitate the formation of the polymer chain.

In the realm of dendrimeric scaffolds, there is potential for this compound to serve as a core or branching unit. Dendrimers are highly branched, well-defined macromolecules with a central core, interior layers of repeating units, and a surface of terminal functional groups. nih.govnih.gov The two primary amino groups on the pyridine ring could act as reactive sites for the divergent synthesis of dendrimers, allowing for the stepwise addition of generational layers. While specific examples utilizing this compound are not prominent, the general principles of dendrimer synthesis, such as those employed for poly(amidoamine) (PAMAM) dendrimers, could theoretically be adapted. nih.gov

Use in Supramolecular Assembly

The structure of this compound is well-suited for participating in supramolecular assembly through non-covalent interactions. The two amino groups and the nitrogen atom within the pyridine ring can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the formation of ordered, self-assembled structures.

Studies on related diaminopyridine derivatives have demonstrated their ability to form intricate supramolecular networks. For example, 2,3-diamino-5-halogenopyridines have been shown to form columnar-layered crystal structures governed by N–H···N hydrogen bonds and π–π stacking interactions. mdpi.com Similarly, the interplay of amino and other functional groups on a pyridine ring can lead to the formation of two-dimensional corrugated sheets through extensive hydrogen bonding. researchgate.net While direct experimental studies on the supramolecular behavior of this compound are not widely published, its molecular structure strongly suggests a propensity for forming organized assemblies driven by hydrogen bonding and other intermolecular forces.

Scaffold for Further Chemical Derivatization and Functionalization

The this compound molecule serves as a valuable scaffold for further chemical modification, enabling the synthesis of a diverse range of more complex molecules. The reactivity of the two primary amino groups allows for a variety of chemical transformations.

The amino groups can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. For instance, the methylation of 2,3-diaminopyridine (B105623) has been studied, revealing that the position of methylation can be influenced by the solvent, occurring at either the ring nitrogen or the 3-amino group. rsc.org This demonstrates the potential for selective functionalization of the different nitrogen atoms within the molecule.

Furthermore, the adjacent positioning of the two amino groups on the pyridine ring opens up possibilities for cyclization reactions to form fused heterocyclic systems. For example, reacting 2,3-diaminopyridine with appropriate reagents can lead to the formation of imidazopyridines. ontosight.ai This type of reaction is a powerful tool for constructing complex heterocyclic frameworks that are often found in biologically active compounds and functional materials. The presence of the methoxyethoxy group can also be leveraged to influence the properties of the resulting derivatives, for example, by enhancing solubility in organic solvents.

The derivatization of this scaffold is a key strategy in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of novel functional materials.

Mechanistic Organic Chemistry of Reactions Involving 6 2 Methoxyethoxy Pyridine 2,3 Diamine

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine nucleus is generally considered electron-deficient compared to benzene (B151609), which influences its susceptibility to substitution reactions. The presence of multiple substituents on the 6-(2-Methoxyethoxy)pyridine-2,3-diamine ring further modulates this inherent reactivity.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is inherently deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution, when it does occur, typically directs to the 3- and 5-positions to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. quora.com However, the substituents on this compound significantly alter this landscape.

The two amino groups at the 2- and 3-positions and the methoxyethoxy group at the 6-position are all strong electron-donating groups. Through resonance, they increase the electron density of the pyridine ring, thereby activating it towards electrophilic attack. The directing effects of these substituents are crucial in determining the regioselectivity of EAS. Both amino and alkoxy groups are ortho, para-directing.

Considering the positions on the pyridine ring of this compound, the C-5 position is ortho to the amino group at C-3 and para to the amino group at C-2. The C-4 position is ortho to the amino group at C-3 and meta to the amino group at C-2 and the alkoxy group at C-6. The strong activating and directing effects of the two amino groups would likely make the C-5 position the most favorable site for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as this allows for the stabilization of the negative charge of the Meisenheimer intermediate by the electronegative nitrogen atom. wikipedia.orgmasterorganicchemistry.com In this compound, the 2- and 6-positions are already substituted. Therefore, any potential NAS would primarily be considered at the 4-position.

However, the presence of the strongly electron-donating amino and alkoxy groups counteracts the inherent electron deficiency of the pyridine ring, making it less reactive towards nucleophiles than unsubstituted pyridine. For a nucleophilic substitution to occur, a good leaving group would need to be present on the ring, and even then, the reaction would likely require forcing conditions due to the deactivating effect of the electron-donating substituents.

Mechanistic Studies of Amine-Involving Reactions

The primary amino groups at the C-2 and C-3 positions are the most reactive sites for a variety of chemical transformations. These reactions are fundamental to the use of this compound as a building block in organic synthesis.

The lone pair of electrons on the nitrogen atoms makes the amino groups nucleophilic. They readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. For instance, acylation with an acyl chloride would proceed through a standard nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the carbonyl carbon, followed by the elimination of a chloride ion.

Given the presence of two adjacent amino groups, reactions with dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic rings, a topic that will be explored in more detail in the following section. The relative nucleophilicity of the two amino groups can be influenced by steric and electronic factors. The C-2 amino group is ortho to the pyridine nitrogen, which may slightly reduce its nucleophilicity through an inductive effect compared to the C-3 amino group.

Elucidation of Reaction Pathways for Cyclization and Annulation Reactions Mediated by the Diamine Functionality

A significant application of 2,3-diaminopyridine (B105623) derivatives, including this compound, is in the synthesis of fused heterocyclic systems. The adjacent diamine functionality provides a versatile platform for constructing rings such as imidazoles and pyrazines.

Formation of Fused Imidazoles (Imidazo[4,5-b]pyridines):

The reaction of 2,3-diaminopyridines with aldehydes or carboxylic acids and their derivatives is a common method for the synthesis of imidazo[4,5-b]pyridines. When reacting with an aldehyde, the mechanism typically involves the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization where the second amino group attacks the imine carbon. Subsequent dehydration then leads to the aromatic fused imidazole (B134444) ring.

For example, the reaction with a substituted benzaldehyde would proceed as follows:

Nucleophilic attack of one amino group on the aldehyde carbonyl, followed by dehydration to form an imine (Schiff base).

Intramolecular nucleophilic attack by the second amino group on the imine carbon.

A proton transfer step.

Elimination of a molecule of water to afford the aromatic imidazo[4,5-b]pyridine.

The reaction with carboxylic acids often requires a coupling agent or conversion of the carboxylic acid to a more reactive derivative (like an acyl chloride) to facilitate the initial acylation of one of the amino groups, followed by intramolecular cyclization and dehydration.

Formation of Fused Pyrazines (Pyrido[2,3-b]pyrazines):

The reaction of 2,3-diaminopyridines with α-dicarbonyl compounds, such as glyoxal or 2,3-butanedione, leads to the formation of pyrido[2,3-b]pyrazines. The mechanism involves a double condensation reaction. Each amino group reacts with one of the carbonyl groups to form a dihydropyrazine ring, which then undergoes oxidation (often aerial) to the aromatic pyrido[2,3-b]pyrazine.

Stereochemical and Regiochemical Control in Transformations

In reactions where new stereocenters are formed, the stereochemical outcome is a critical consideration. For transformations involving this compound, which is achiral, the introduction of chirality would depend on the use of a chiral reactant or catalyst.

Regiochemical control is a more pertinent issue in many reactions of this compound. As discussed in the context of electrophilic substitution, the directing effects of the existing substituents play a pivotal role. In cyclization reactions, the regioselectivity can be influenced by the nature of the reactants and the reaction conditions. For instance, in the reaction with an unsymmetrical α-dicarbonyl compound, two different regioisomers of the resulting pyrido[2,3-b]pyrazine could potentially be formed. The outcome would depend on the relative reactivity of the two carbonyl groups and the two amino groups.

Influence of the 6-(2-Methoxyethoxy) Substituent on Reaction Kinetics and Selectivity

The 6-(2-methoxyethoxy) group exerts a significant electronic and steric influence on the reactivity of the pyridine ring and the amino groups.

Electronic Effects:

As a strong electron-donating group, the 6-(2-methoxyethoxy) substituent increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and less so to nucleophilic attack. It also enhances the nucleophilicity of the amino groups by donating electron density to the ring system. This can lead to an increase in the rate of reactions where the amino groups act as nucleophiles.

Steric Effects:

The 6-(2-methoxyethoxy) group is relatively bulky. This steric hindrance can influence the regioselectivity of reactions by impeding the approach of reactants to the adjacent C-5 position and the pyridine nitrogen. In reactions involving the C-2 amino group, the proximity of the 6-substituent could also play a role, potentially favoring reactions at the more accessible C-3 amino group.

Kinetic Isotope Effect Studies for Rate-Determining Steps

While specific kinetic isotope effect (KIE) studies for reactions involving this compound are not widely reported, such studies are a powerful tool for elucidating reaction mechanisms. For example, in an electrophilic aromatic substitution reaction, a primary KIE (where kH/kD > 1) would be observed if the C-H bond breaking is part of the rate-determining step. However, for many EAS reactions, the initial attack of the electrophile to form the sigma complex is rate-determining, and thus a significant KIE is not observed.

In the cyclization reactions, a KIE study could help to determine whether proton transfers or C-H bond cleavages are involved in the rate-limiting step. For instance, in the dehydration step of imidazole formation, a solvent isotope effect could be observed if a water molecule is involved in the proton transfer in the rate-determining step.

Future Research Directions and Interdisciplinary Prospects

Exploration of Undiscovered Synthetic Pathways and Methodologies

The exploration of novel synthetic routes for 6-(2-Methoxyethoxy)pyridine-2,3-diamine is a primary avenue for future research. Current methods may be effective but not necessarily the most efficient, cost-effective, or environmentally benign. Future investigations could focus on the following areas:

Multicomponent Reactions: Designing a one-pot, multicomponent reaction to assemble the this compound scaffold would be a significant advancement. Such strategies are prized for their efficiency and reduction of waste, as they often involve the formation of several bonds in a single operation from simple, readily available starting materials. nih.gov

Catalytic C-H Amination: Direct C-H amination of a suitable 6-(2-Methoxyethoxy)pyridine precursor would represent a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials and multiple synthetic steps, which is a common feature in traditional heterocyclic synthesis.

Flow Chemistry Synthesis: Transitioning the synthesis of this compound and its precursors to a continuous flow process could offer numerous advantages over batch production. nih.gov Flow chemistry often allows for better control over reaction parameters, improved safety, and easier scalability.

Biocatalytic Routes: The use of enzymes to catalyze specific steps in the synthesis of this compound could lead to milder reaction conditions and higher selectivity. This approach aligns with the growing demand for greener and more sustainable chemical manufacturing processes.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. | Identification of suitable starting materials and catalysts. |

| Catalytic C-H Amination | High atom economy, fewer synthetic steps. | Achieving high regioselectivity and yield. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Biocatalytic Routes | High selectivity, mild reaction conditions, sustainability. | Enzyme discovery, engineering, and stability. |

Advanced Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and in-silico methods offer powerful tools for the rational design of novel derivatives of this compound with specific, tailored properties. Future research in this area could involve:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. This can guide the synthesis of compounds with desired optical or electronic characteristics.

Molecular Docking and Dynamics: For potential pharmaceutical applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSAR and QSPR models, it is possible to establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity or physical properties. researchgate.net These models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis.

An interactive table summarizing the potential applications of these computational techniques is provided below.

| Computational Technique | Predicted Properties | Potential Applications |

| Quantum Chemical Calculations | Electronic structure, reactivity, spectroscopic properties. | Design of materials for electronics and photonics. |

| Molecular Docking | Binding affinity, interaction modes with biological targets. | Drug discovery and development. |

| Molecular Dynamics | Stability of ligand-protein complexes. | Elucidation of mechanisms of biological action. |

| QSAR/QSPR Modeling | Biological activity, physical properties. | Virtual screening and lead optimization. |

Development of Innovative Applications in Emerging Chemical and Materials Science Fields

The unique structural features of this compound, namely the electron-rich diaminopyridine core and the flexible methoxyethoxy side chain, make it an interesting candidate for applications in materials science. Future research could explore its use as a building block for:

Specialty Polymers: The diamine functionality allows this compound to be used as a monomer in the synthesis of polyamides, polyimides, and other high-performance polymers. specialchem.comspecialchem.com The methoxyethoxy side chain could impart unique solubility and processing characteristics to these materials.

Organic Electronics: Pyridine-based compounds are known to have applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. Derivatives of this compound could be investigated as charge transport materials, emitters, or hosts in OLEDs.

Supramolecular Assemblies: The hydrogen bonding capabilities of the amino groups and the coordination potential of the pyridine (B92270) nitrogen make this compound suitable for the construction of well-defined supramolecular structures such as metal-organic frameworks (MOFs) and hydrogen-bonded networks.

Integration with Automation, High-Throughput Experimentation, and Machine Learning in Chemical Synthesis

The future of chemical synthesis lies in the integration of automation, high-throughput experimentation (HTE), and machine learning (ML). beilstein-journals.org These technologies can significantly accelerate the discovery and optimization of synthetic routes and novel compounds. For this compound, this integration could manifest in several ways:

Automated Synthesis and Optimization: Robotic platforms can be used to perform and optimize the synthesis of this compound and its derivatives in a high-throughput manner. nih.gov This allows for the rapid screening of a wide range of reaction conditions to identify the optimal parameters for yield, purity, and cost-effectiveness. nih.gov

Machine Learning for Reaction Prediction and Optimization: Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions and suggest optimal reaction conditions. chemrxiv.org This can guide the experimental work and reduce the number of trial-and-error experiments needed.

AI-Driven Retrosynthesis: Artificial intelligence can be employed to design novel synthetic pathways for this compound and its derivatives. beilstein-journals.org These AI-driven retrosynthesis tools can analyze the target molecule and propose a sequence of reactions to synthesize it from commercially available starting materials.

The potential impact of these integrated technologies on the development of this compound is summarized in the following table.

| Technology | Application | Potential Impact |

| Automation and HTE | High-throughput synthesis and reaction screening. | Accelerated discovery of optimal synthetic routes. |

| Machine Learning | Prediction of reaction outcomes and optimization of conditions. | Reduced experimental effort and resource consumption. |

| AI-Driven Retrosynthesis | Design of novel and efficient synthetic pathways. | Innovation in the synthesis of complex molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.